molecular formula C8H5F3O2 B597416 4-Hydroxy-2-(trifluoromethyl)benzaldehyde CAS No. 1243395-68-7

4-Hydroxy-2-(trifluoromethyl)benzaldehyde

Cat. No. B597416
M. Wt: 190.121
InChI Key: MOZHNMRPBKZURU-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(trifluoromethyl)benzaldehyde is a chemical compound with the CAS Number: 1243395-68-7 . It has a molecular weight of 190.12 . The IUPAC name for this compound is 4-hydroxy-2-(trifluoromethyl)benzaldehyde .


Molecular Structure Analysis

The InChI code for 4-Hydroxy-2-(trifluoromethyl)benzaldehyde is 1S/C8H5F3O2/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-4,13H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Hydroxy-2-(trifluoromethyl)benzaldehyde is a solid under normal conditions . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

  • Linkers for Solid Phase Organic Synthesis : Benzaldehyde derivatives, including 4-hydroxybenzaldehyde, are investigated as linkers for solid-phase organic synthesis. These compounds, when attached to resins and treated with various electrophiles, yield high-purity products in quantitative yields (Swayze, 1997).

  • Selective Oxidation in Water by TiO2/Cu(II)/UV Solar System : The selective oxidation of benzyl alcohol to benzaldehyde in water under acidic conditions through a photocatalytic system was studied. By-products including 4-hydroxy-benzaldehyde were observed, suggesting the production of HO radicals (Marotta et al., 2011).

  • Regioselective Protection of Benzaldehyde : The study demonstrated regioselective protection of the hydroxyl group in benzaldehyde derivatives, including 4-hydroxybenzaldehyde, with various protecting groups, offering insights into the synthesis and modification of benzaldehyde compounds (Plourde & Spaetzel, 2002).

  • Ortho C-H Hydroxylation of Benzaldehydes : This research presented a method for direct ortho C-H hydroxylation of benzaldehydes using a palladium-catalyzed process, highlighting advancements in benzaldehyde derivative chemistry (Chen et al., 2017).

  • Synthesis and Properties of Porphyrin Derivatives : The study explored the selective deprotection of benzaldehyde diethyl acetals, leading to the synthesis of porphyrin derivatives. This research highlights the application of benzaldehyde derivatives in synthesizing complex organic compounds (Ishida et al., 2010).

  • Synthesis of Highly Fluorescent Polymers : This research involved the treatment of trifluorovinyloxy benzaldehyde under specific conditions to form novel monomers, which were then polymerized to yield fluorescent polymers, showing the applicability of benzaldehyde derivatives in material science (Neilson et al., 2008).

  • Synthesis and Characterization of Cobalt and Nickel Clusters : The study involved the synthesis and magnetic property analysis of tetranuclear complexes with 2-hydroxy-benzaldehyde derivatives, illustrating the role of benzaldehyde compounds in inorganic chemistry (Zhang et al., 2013).

  • Antibacterial Agent : Newly synthesized 4-phenacyloxy benzaldehyde derivatives were tested as antibacterial agents, suggesting the potential biomedical applications of benzaldehyde derivatives (Rastuti et al., 2016).

  • Enzymatic Characterization and Application : A study on 4-hydroxy benzaldehyde dehydrogenase from Acinetobacter baylyi highlighted its role in oxidizing benzaldehyde groups, indicating its potential in biotechnological applications (Gosling et al., 2008).

Safety And Hazards

This compound is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and, in case of eye contact, to rinse cautiously with water for several minutes .

properties

IUPAC Name

4-hydroxy-2-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZHNMRPBKZURU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677406
Record name 4-Hydroxy-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2-(trifluoromethyl)benzaldehyde

CAS RN

1243395-68-7
Record name 4-Hydroxy-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
M Winn, EB Reilly, G Liu, JR Huth, HS Jae… - Journal of medicinal …, 2001 - ACS Publications
We have shown that p-arylthio cinnamides can inhibit the interaction of LFA-1 and ICAM-1, which is involved in cell adhesion and the inflammatory process. We now show that 2,3-…
Number of citations: 75 pubs.acs.org

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